AC 4437

Description

AC 4437 refers to a β-galactooligosaccharide (β-GOS) mixture synthesized via enzymatic activity of β-galactosidases from Bifidobacteria, as characterized in a pivotal 2020 study by Kittibunchakul et al. . This compound is a prebiotic carbohydrate composed of galactose units linked through β(1→3), β(1→4), and β(1→6) glycosidic bonds. Its structural complexity enables selective stimulation of beneficial gut microbiota, particularly Bifidobacterium and Lactobacillus species, making it a critical candidate for functional food and pharmaceutical applications. The synthesis of this compound involves lactose hydrolysis and transgalactosylation reactions, yielding a mixture with a degree of polymerization (DP) ranging from 2 to 6 .

Properties

CAS No. |

63487-84-3 |

|---|---|

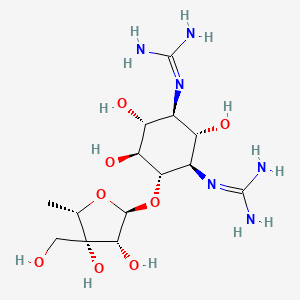

Molecular Formula |

C14H28N6O8 |

Molecular Weight |

408.41 |

IUPAC Name |

2-[(1S,2S,3R,4S,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4S,5S)-3,4-dihydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C14H28N6O8/c1-3-14(26,2-21)10(25)11(27-3)28-9-5(20-13(17)18)6(22)4(19-12(15)16)7(23)8(9)24/h3-11,21-26H,2H2,1H3,(H4,15,16,19)(H4,17,18,20)/t3-,4-,5+,6-,7+,8-,9-,10-,11-,14+/m0/s1 |

InChI Key |

ACTKLUZDHCNOLG-IJJDTDNZSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O)(CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AC 4437; AC-4437; AC4437 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC 4437 involves multiple steps, starting with the preparation of the aminoglycoside core. The reaction conditions typically include the use of strong bases and acids to facilitate the formation of the glycosidic bonds. The process may also involve the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

AC 4437 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

AC 4437 is widely used in scientific research due to its potent antibacterial properties. Some of its applications include:

Chemistry: Used as a model compound to study aminoglycoside antibiotics.

Biology: Employed in studies to understand bacterial resistance mechanisms.

Medicine: Investigated for its potential use in developing new antibacterial drugs.

Industry: Used in the development of antibacterial coatings and materials

Mechanism of Action

The mechanism of action of AC 4437 involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This leads to the disruption of bacterial cell function and ultimately results in cell death. The compound targets the 30S subunit of the bacterial ribosome, preventing the formation of the initiation complex and causing misreading of the mRNA .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Similar GOS

| Property | This compound (Bifidobacteria) | LAB β-GOS | α-GOS |

|---|---|---|---|

| Glycosidic Linkages | β(1→3), β(1→4), β(1→6) | β(1→4), β(1→6) | α(1→2), α(1→3), α(1→6) |

| DP Range | 2–6 | 2–4 | 3–5 |

| Prebiotic Activity | High (Bifidogenic) | Moderate | Low |

| Acid Stability | Moderate | High | Very High |

| Enzymatic Source | Bifidobacteria | Lactic Acid Bacteria | Fungal/Plant Enzymes |

Functional Efficacy

- Prebiotic Selectivity: this compound demonstrates superior bifidogenic activity compared to LAB β-GOS, as its β(1→3) linkages are preferentially metabolized by Bifidobacterium infantis and B. longum .

- Technological Applications: LAB β-GOS exhibits higher thermal stability (up to 120°C), making it suitable for baked goods, while this compound’s moderate stability limits its use to non-thermal processes like probiotic beverages .

Research Findings and Implications

However, its lower acid stability necessitates encapsulation technologies for gastric delivery.

Q & A

Q. What are the defining chemical and physical properties of AC 4437, and how can they be experimentally validated?

this compound, an ethylene-propylene-diene terpolymer (EPDM), is characterized by its thermal stability, chemical resistance, and mechanical durability. To validate these properties, researchers should employ standardized tests:

- Thermogravimetric Analysis (TGA) to assess thermal degradation thresholds.

- Tensile Testing (ASTM D412) to measure elasticity and tensile strength.

- FTIR Spectroscopy to confirm molecular structure and functional groups. Experimental protocols must detail material sources (e.g., batch-specific additives) and calibration procedures to ensure reproducibility .

Q. How can a robust experimental protocol be designed to evaluate this compound's long-term aging under environmental stressors?

Use accelerated aging tests (e.g., ASTM D573 for heat aging) to simulate prolonged exposure to UV radiation, ozone, and humidity. Key steps include:

- Control Groups : Compare aged samples with unaged controls.

- Multi-Parameter Analysis : Track changes in hardness (Shore A), elongation at break, and compression set.

- Statistical Replication : Perform triplicate trials to account for material heterogeneity. Document deviations from standard methods (e.g., custom humidity chambers) to enhance transparency .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanical performance in composite applications be systematically resolved?

Contradictions may arise from variations in filler content, curing conditions, or testing protocols. To address this:

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting differences in sample preparation (e.g., crosslinking agents).

- Sensitivity Testing : Isolate variables (e.g., temperature during vulcanization) using factorial design experiments.

- Error Propagation Models : Quantify uncertainty in measurements (e.g., stress-strain curve variability). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What multi-omics approaches can elucidate the structure-property relationships of this compound in extreme environments?

Integrate thermal analysis (DSC for crystallinity), spectroscopy (NMR for polymer chain dynamics), and computational modeling (MD simulations for stress distribution). For example:

Q. How can researchers optimize this compound's formulation for niche applications while maintaining methodological rigor?

Adopt a Design of Experiments (DoE) framework:

- Response Surface Methodology (RSM) : Model interactions between curing time, temperature, and antioxidant concentrations.

- Failure Mode Analysis : Identify critical thresholds using Weibull statistics for material fatigue.

- Ethical Sourcing : Document suppliers of raw materials (e.g., ethylene purity) to mitigate batch variability. Publish negative results (e.g., ineffective stabilizers) to reduce redundancy in the literature .

Methodological Best Practices

- Data Collection : Use primary datasets from controlled experiments over secondary sources to avoid biases. For field studies, employ calibrated sensors (e.g., ozone chambers) and validate with control samples .

- Peer Review : Submit methodologies to platforms like *Protocols.io * for pre-publication feedback.

- Ethical Compliance : Adhere to institutional guidelines for hazardous material handling (e.g., sulfur-based vulcanization agents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.